molecular formula C13H12FN3O5 B15260861 Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B15260861
M. Wt: 309.25 g/mol
InChI Key: FKZLYPPTTGDOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-nitrobenzaldehyde with methyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Scientific Research Applications

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-fluoro-4-nitrophenyl)acetate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • Methyl 2-chloro-2-(4-nitrophenyl)acetate

Uniqueness

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of functional groups and its pyrazole ring structure.

Properties

Molecular Formula

C13H12FN3O5

Molecular Weight

309.25 g/mol

IUPAC Name

methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H12FN3O5/c1-7-9(6-12(18)22-2)13(19)16(15-7)11-4-3-8(17(20)21)5-10(11)14/h3-5,15H,6H2,1-2H3

InChI Key

FKZLYPPTTGDOEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)[N+](=O)[O-])F)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.